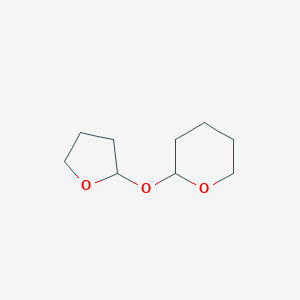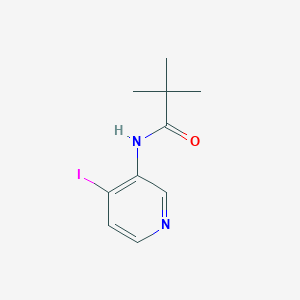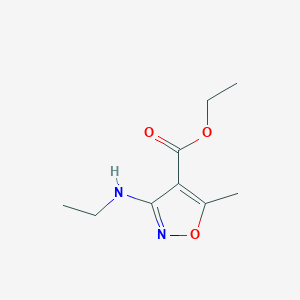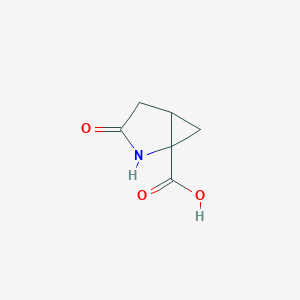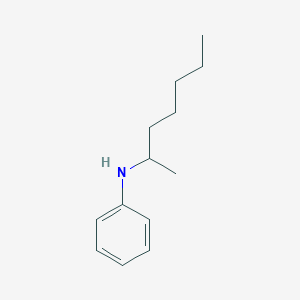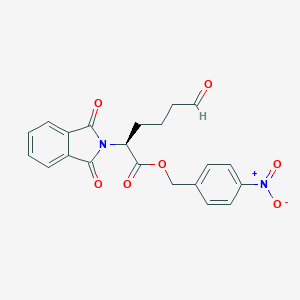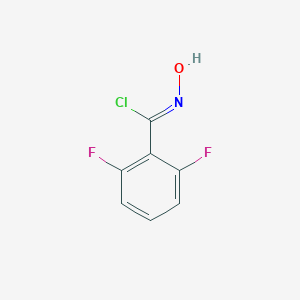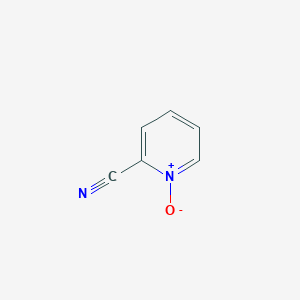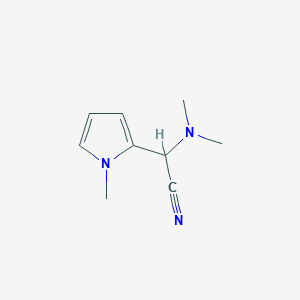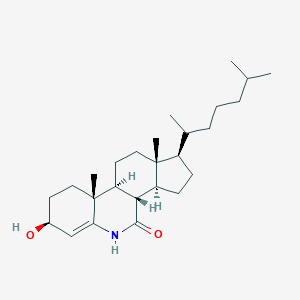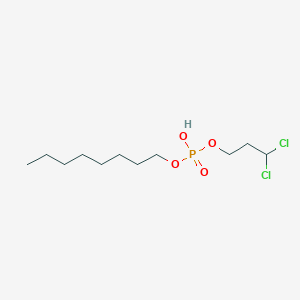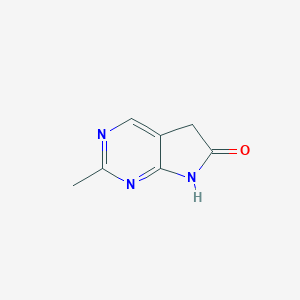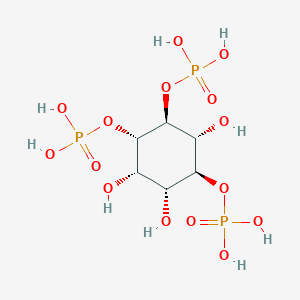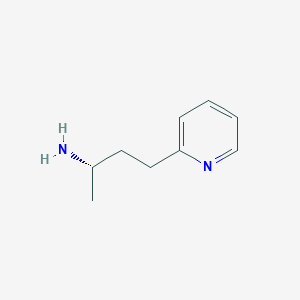
(2S)-4-pyridin-2-ylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-pyridin-2-ylbutan-2-amine, also known as PBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBA is a chiral compound with a molecular weight of 174.24 g/mol and a chemical formula of C10H14N2.
作用機序
The mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine is not fully understood, but it is thought to act on various signaling pathways in the body. (2S)-4-pyridin-2-ylbutan-2-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. (2S)-4-pyridin-2-ylbutan-2-amine also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
生化学的および生理学的効果
(2S)-4-pyridin-2-ylbutan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. (2S)-4-pyridin-2-ylbutan-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (2S)-4-pyridin-2-ylbutan-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of (2S)-4-pyridin-2-ylbutan-2-amine for lab experiments is its low toxicity and high solubility in water. This makes it a suitable compound for in vitro and in vivo studies. However, (2S)-4-pyridin-2-ylbutan-2-amine is a chiral compound, which means that it has two enantiomers that may have different biological activities. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (2S)-4-pyridin-2-ylbutan-2-amine. One area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of (2S)-4-pyridin-2-ylbutan-2-amine as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine and its potential interactions with other signaling pathways in the body.
合成法
(2S)-4-pyridin-2-ylbutan-2-amine can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent. The resulting intermediate is then treated with an acid to obtain (2S)-4-pyridin-2-ylbutan-2-amine in high yield and purity.
科学的研究の応用
(2S)-4-pyridin-2-ylbutan-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. (2S)-4-pyridin-2-ylbutan-2-amine has also been investigated as a potential treatment for metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose and lipid metabolism.
特性
CAS番号 |
111623-56-4 |
|---|---|
製品名 |
(2S)-4-pyridin-2-ylbutan-2-amine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
(2S)-4-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
InChIキー |
GWKSNKWKKKLHMV-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CCC1=CC=CC=N1)N |
SMILES |
CC(CCC1=CC=CC=N1)N |
正規SMILES |
CC(CCC1=CC=CC=N1)N |
同義語 |
2-Pyridinepropanamine,alpha-methyl-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



